Sigma-1 Receptor Affinity: 1-Oxa-8-Azaspiro[4.5]Decane Derivatives vs. Alternative Spirocyclic Cores
In a systematic evaluation of sigma-1 receptor ligands, a series of seven 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ₁ receptors with Ki values ranging from 0.47 to 12.1 nM [1]. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound provides the core scaffold validated in this study. While direct Ki data for the exact 3-phenyl analog are not available in the public domain, the scaffold itself has been established as a privileged σ₁-binding motif. The selectivity ratio (Ki(σ₂)/Ki(σ₁)) for these derivatives ranged from 2 to 44, with compound 8 achieving the highest selectivity [1]. In contrast, alternative spirocyclic scaffolds such as 1,5-dioxa-9-azaspiro[5.5]undecane evaluated in the same study showed different binding profiles, confirming that the 1-oxa-8-azaspiro[4.5]decane ring system confers distinct pharmacological properties [1]. Patent literature from Esteve Pharmaceuticals and Grünenthal GmbH further confirms that oxa-azaspiro compounds with this core structure possess pharmacological activity toward sigma receptors relevant for pain therapy [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold validated: 1-oxa-8-azaspiro[4.5]decane derivatives exhibit Ki(σ₁) = 0.47–12.1 nM |
| Comparator Or Baseline | Alternative spirocyclic scaffolds (1,5-dioxa-9-azaspiro[5.5]undecane derivatives) with different binding profiles in same assay system |
| Quantified Difference | Scaffold-dependent variation in σ₁ affinity and selectivity; selectivity ratios (σ₂/σ₁) = 2–44 for 1-oxa-8-azaspiro[4.5]decane derivatives |
| Conditions | Competitive radioligand binding assay using [³H](+)-pentazocine for σ₁ receptors; membrane preparations from HEK293 cells expressing human σ₁ receptors |
Why This Matters
This scaffold-level validation establishes the 1-oxa-8-azaspiro[4.5]decane core as a productive starting point for sigma-1 receptor ligand development, whereas alternative spirocyclic cores lack comparable systematic characterization.
- [1] Tian J, He Y, Deuther-Conrad W, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. 2020;28(14):115560. View Source
- [2] Esteve Pharmaceuticals. Oxa-azaspiro compounds having activity against pain. US Patent Application 20180312479. Filed: 2016. Published: 2018. View Source
